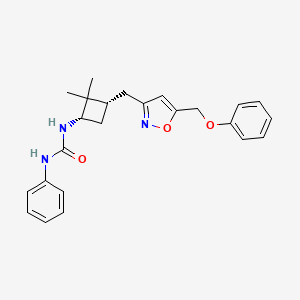
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclobutyl ring, an isoxazole moiety, and a phenylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an appropriate diene and dienophile under thermal or photochemical conditions.
Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced via a cyclization reaction involving a nitrile oxide and an alkene.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached through a nucleophilic substitution reaction using phenol and an appropriate alkylating agent.
Formation of the Phenylurea Group: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the phenylurea group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea: shares structural similarities with other cyclobutyl and isoxazole-containing compounds.
Indole-based Compounds: These compounds also exhibit anticancer activity and share some structural features with the target compound.
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[(1S,3S)-2,2-dimethyl-3-[[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl]cyclobutyl]-3-phenylurea |
InChI |
InChI=1S/C24H27N3O3/c1-24(2)17(14-22(24)26-23(28)25-18-9-5-3-6-10-18)13-19-15-21(30-27-19)16-29-20-11-7-4-8-12-20/h3-12,15,17,22H,13-14,16H2,1-2H3,(H2,25,26,28)/t17-,22+/m1/s1 |
InChI Key |
HQLPEAURCSIKGT-VGSWGCGISA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1NC(=O)NC2=CC=CC=C2)CC3=NOC(=C3)COC4=CC=CC=C4)C |
Canonical SMILES |
CC1(C(CC1NC(=O)NC2=CC=CC=C2)CC3=NOC(=C3)COC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)

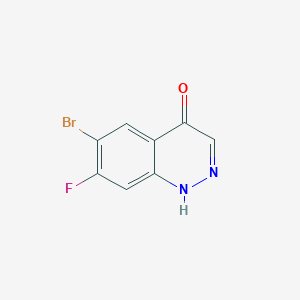

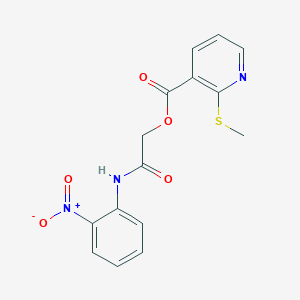

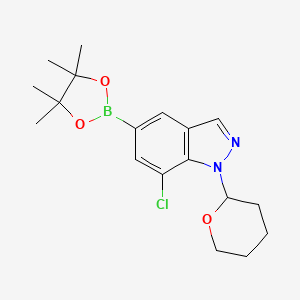

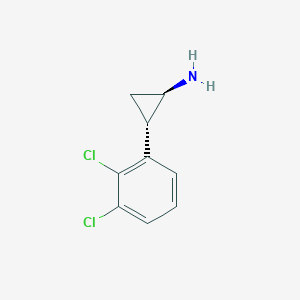

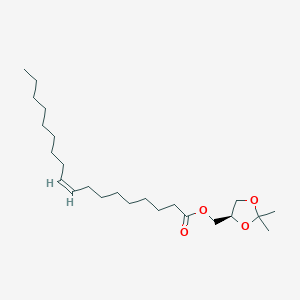
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
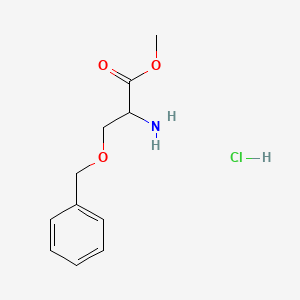
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
